Cas no 7467-35-8 ((1-methyl-1H-1,3-benzodiazol-2-yl)methanol)

(1-Methyl-1H-1,3-benzodiazol-2-yl)methanol is a heterocyclic benzimidazole derivative featuring a hydroxymethyl functional group at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and coordination chemistry due to its ability to act as a ligand or precursor for further functionalization. The presence of the methyl group at the 1-position enhances stability, while the hydroxyl moiety offers reactivity for esterification, etherification, or oxidation reactions. Its benzimidazole core contributes to potential biological activity, making it valuable in medicinal chemistry research. The compound is typically handled under standard laboratory conditions, with purity and structural integrity confirmed by spectroscopic methods (NMR, HPLC, MS).
(1-methyl-1H-1,3-benzodiazol-2-yl)methanol structure
7467-35-8 structure
Product name:(1-methyl-1H-1,3-benzodiazol-2-yl)methanol
CAS No:7467-35-8
MF:C9H10N2O
Molecular Weight:162.1885
MDL:MFCD00464051
CID:571033
PubChem ID:344177

(1-methyl-1H-1,3-benzodiazol-2-yl)methanol 化学的及び物理的性質

名前と識別子

    • (1-METHYL-1H-BENZOIMIDAZOL-2-YL)-METHANOL
    • (1-METHYL-1H-BENZIMIDAZOL-2-YL)METHANOL
    • (1-methyl-1H-benzo[d]imidazol-2-yl)methanol
    • (1-methylbenzimidazol-2-yl)methanol
    • 1H-Benzimidazole-2-methanol,1-methyl-
    • (1-methyl-1H-benzimidazol-2-yl)-methanol
    • (1-methyl-1H-benzimidazol-2-yl)methanol(SALTDATA: FREE)
    • (1-methylbenzimidazol-2-yl)methan-1-ol
    • 2-(hydroxymethyl)-1-methyl-1H-benzimidazole
    • 2-(hydroxymethyl)-1-methylbenzimidazole
    • 2-hydroxymethyl-1-methylbenzimidazole
    • 2-hydroxymethyl-1-methyl-benzimidazole
    • AC1L7ZYT
    • AG-G-97104
    • ChemDiv3_011430
    • NSC400948
    • (1-methyl-1H-1,3-benzodiazol-2-yl)methanol
    • AKOS000272101
    • EN300-36576
    • SQRSIOZFPSFABI-UHFFFAOYSA-N
    • SDCCGMLS-0065526.P001
    • 1H-Benzimidazole-2-methanol, 1-methyl-
    • 7467-35-8
    • SCHEMBL104281
    • FT-0679160
    • (1-Methyl-1-H-benzoimidazol-2-yl)-methanol
    • BB 0219484
    • Z57299966
    • F0853-0190
    • IDI1_028988
    • AE-907/30533055
    • (1-Methyl-1H-benzoimidazol-2-yl)methanol
    • NSC-400948
    • W10516
    • BAS 00731224
    • 2-hydroxymethyl-1-methyl-1H-benzimidazole
    • CS-0021454
    • BRD-K86589882-001-01-5
    • T1U
    • AM804314
    • 1-methyl-2-hydroxymethylbenzimidazole
    • HMS1505H12
    • DTXSID90322304
    • 1-Methyl-2-hydroxymethylbenzimidazole; 2-Hydroxymethyl-1-methyl-1H-benzimidazole; NSC 400948
    • MFCD00464051
    • AS-54851
    • (1-Methyl-2-benzimidazolyl)methanol
    • DA-03125
    • SY082357
    • benzimidazole, 2-hydroxymethyl-1-methyl-
    • ALBB-005904
    • STK500239
    • MDL: MFCD00464051
    • インチ: InChI=1S/C9H10N2O/c1-11-8-5-3-2-4-7(8)10-9(11)6-12/h2-5,12H,6H2,1H3
    • InChIKey: SQRSIOZFPSFABI-UHFFFAOYSA-N
    • SMILES: CN1C2=C(C=CC=C2)N=C1CO

計算された属性

  • 精确分子量: 162.0794
  • 同位素质量: 162.079
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 163
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.6
  • トポロジー分子極性表面積: 38A^2

じっけんとくせい

  • 密度みつど: 1.22
  • Boiling Point: 351.7°Cat760mmHg
  • フラッシュポイント: 166.5°C
  • Refractive Index: 1.622
  • PSA: 38.05
  • LogP: 1.06560

(1-methyl-1H-1,3-benzodiazol-2-yl)methanol Security Information

  • HazardClass:IRRITANT

(1-methyl-1H-1,3-benzodiazol-2-yl)methanol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-36576-2.5g
(1-methyl-1H-1,3-benzodiazol-2-yl)methanol
7467-35-8 95.0%
2.5g
$108.0 2025-03-21
TRC
M291105-500mg
1-Methyl-1H-benzimidazole-2-methanol
7467-35-8
500mg
$253.00 2023-05-18
Chemenu
CM305007-1g
(1-Methyl-1H-benzo[d]imidazol-2-yl)methanol
7467-35-8 95%
1g
$62 2023-02-16
Life Chemicals
F0853-0190-0.25g
(1-methyl-1H-1,3-benzodiazol-2-yl)methanol
7467-35-8 95%+
0.25g
$72.0 2023-09-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
037395-500mg
(1-Methyl-1H-benzimidazol-2-yl)methanol
7467-35-8
500mg
567.0CNY 2021-07-13
Apollo Scientific
OR346407-1g
(1-Methyl-1H-benzoimidazol-2-yl)methanol
7467-35-8 97%
1g
£95.00 2023-09-02
Chemenu
CM305007-25g
(1-Methyl-1H-benzo[d]imidazol-2-yl)methanol
7467-35-8 95%
25g
$396 2022-08-31
Apollo Scientific
OR346407-5g
(1-Methyl-1H-benzoimidazol-2-yl)methanol
7467-35-8 97%
5g
£335.00 2023-09-02
Life Chemicals
F0853-0190-1g
(1-methyl-1H-1,3-benzodiazol-2-yl)methanol
7467-35-8 95%+
1g
$80.0 2023-09-07
Key Organics Ltd
AS-54851-1G
(1-methyl-1h-benzimidazol-2-yl)methanol
7467-35-8 >95%
1g
£233.00 2025-02-08

(1-methyl-1H-1,3-benzodiazol-2-yl)methanol 関連文献

(1-methyl-1H-1,3-benzodiazol-2-yl)methanolに関する追加情報

(1-methyl-1H-1,3-benzodiazol-2-yl)methanol (CAS No. 7467-35-8): An Overview of a Versatile Compound in Medicinal Chemistry

(1-methyl-1H-1,3-benzodiazol-2-yl)methanol (CAS No. 7467-35-8) is a compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of benzodiazepines, which are widely studied for their diverse biological activities, including anxiolytic, sedative, and anticonvulsant properties.

The chemical structure of (1-methyl-1H-1,3-benzodiazol-2-yl)methanol is characterized by a benzodiazepine core with a methanol substituent at the 2-position. This specific substitution imparts unique chemical and biological properties to the molecule, making it a valuable candidate for various pharmaceutical applications. The methanol group can participate in hydrogen bonding and other intermolecular interactions, which can influence the compound's solubility, stability, and bioavailability.

Recent research has highlighted the potential of (1-methyl-1H-1,3-benzodiazol-2-yl)methanol in the development of novel therapeutic agents. Studies have shown that this compound can modulate the activity of GABA receptors, which are key targets for treating anxiety disorders and epilepsy. The ability to fine-tune the interaction with these receptors through structural modifications has opened up new avenues for drug design and optimization.

In addition to its potential as a GABA receptor modulator, (1-methyl-1H-1,3-benzodiazol-2-yl)methanol has been investigated for its anti-inflammatory properties. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory diseases. These findings have sparked interest in exploring the compound's broader therapeutic applications beyond traditional benzodiazepine uses.

The synthesis of (1-methyl-1H-1,3-benzodiazol-2-yl)methanol is well-documented in the literature and involves several steps that can be optimized for large-scale production. Common synthetic routes include cyclization reactions and functional group manipulations to introduce the methanol substituent. Advances in synthetic chemistry have led to more efficient and environmentally friendly methods, making it feasible to produce this compound on a commercial scale.

Pharmacokinetic studies have provided valuable insights into the behavior of (1-methyl-1H-1,3-benzodiazol-2-yl)methanol in biological systems. These studies have shown that the compound exhibits good oral bioavailability and a favorable pharmacokinetic profile, which are crucial factors for its potential use as an oral medication. Additionally, preliminary toxicology assessments have indicated that the compound is well-tolerated at therapeutic doses, with no significant adverse effects observed.

Clinical trials are currently underway to evaluate the safety and efficacy of (1-methyl-1H-1,3-benzodiazol-2-yl)methanol in various medical conditions. Early results from phase I trials have been promising, with the compound demonstrating a favorable safety profile and preliminary evidence of therapeutic benefit. These findings have paved the way for further clinical investigations to explore its potential as a new treatment option.

In conclusion, (1-methyl-1H-1,3-benzodiazol-2-yl)methanol (CAS No. 7467-35-8) is a promising compound with a wide range of potential applications in medicinal chemistry. Its unique chemical structure and biological activities make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its properties and mechanisms of action, this compound holds significant promise for advancing therapeutic options in various medical fields.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:7467-35-8)(1-methyl-1H-1,3-benzodiazol-2-yl)methanol
A865828
Purity:99%
はかる:5g
Price ($):164.0
atkchemica
(CAS:7467-35-8)(1-methyl-1H-1,3-benzodiazol-2-yl)methanol
CL15660
Purity:95%+
はかる:1g/5g/10g/100g
Price ($):Inquiry